![molecular formula C11H15NO2 B13938956 Picolinic acid, 5-pentyl- CAS No. 24472-57-9](/img/structure/B13938956.png)
Picolinic acid, 5-pentyl-
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Overview
Description
5-Pentylpyridine-2-carboxylic acid is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a pentyl group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
The synthesis of 5-pentylpyridine-2-carboxylic acid typically involves multiple steps. One common method involves the hydrolysis of 5-pentyl-pyridine-2-carboxylic acid ethyl ester . The process can be summarized as follows:
Stage 1: Dissolve the ethyl ester in methanol and add aqueous sodium hydroxide. Stir the reaction mixture at room temperature for 2.5 to 3 hours.
Stage 2: Concentrate the reaction mixture under reduced pressure and add ethyl acetate. Extract the product with sodium hydroxide.
Stage 3: Acidify the combined aqueous layers to pH 5 using hydrochloric acid.
Chemical Reactions Analysis
5-Pentylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The ester form of the compound can be hydrolyzed to yield the carboxylic acid.
Oxidation and Reduction:
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide for hydrolysis and hydrochloric acid for acidification. The major product formed from these reactions is 5-pentylpyridine-2-carboxylic acid itself .
Scientific Research Applications
5-Pentylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-pentylpyridine-2-carboxylic acid is not fully understood. it is known that pyridine derivatives can interact with various molecular targets and pathways. For example, some pyridine carboxamide-based compounds have been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages . The specific molecular targets and pathways involved in the action of 5-pentylpyridine-2-carboxylic acid require further investigation.
Comparison with Similar Compounds
5-Pentylpyridine-2-carboxylic acid can be compared with other pyridine derivatives, such as:
Pyridine-2-carboxylic acid: Lacks the pentyl group, making it less hydrophobic.
5-Methylpyridine-2-carboxylic acid: Contains a methyl group instead of a pentyl group, resulting in different chemical properties.
5-Butylpyridine-2-carboxylic acid: Similar structure but with a shorter alkyl chain, affecting its solubility and reactivity.
Biological Activity
Picolinic acid, particularly its derivative 5-pentyl-picolinic acid, is gaining attention for its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Picolinic Acid
Picolinic acid (PA), or pyridine-2-carboxylic acid, is a metabolite derived from the amino acid tryptophan through the kynurenine pathway. It has been recognized for its neuroprotective, immunological, and anti-proliferative properties. Picolinic acid acts as a bidentate chelating agent, binding to essential metals such as zinc and chromium, which may enhance its biological functions in various physiological contexts .
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Antiviral Activity :
- Picolinic acid exhibits broad-spectrum antiviral properties. It has been shown to inhibit the entry of enveloped viruses such as SARS-CoV-2 and influenza A virus by compromising viral membrane integrity and inhibiting membrane fusion .
- In preclinical models, PA demonstrated significant protective effects against viral infections, suggesting its potential as a therapeutic agent in managing viral diseases.
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Neuroprotective Effects :
- Research indicates that picolinic acid can mitigate neurotoxic effects associated with quinolinic acid (QUIN), which is implicated in neuroinflammatory conditions. PA’s ability to chelate zinc may be crucial in this protective mechanism .
- Additionally, PA has been linked to enhanced macrophage function and increased production of inflammatory mediators such as nitric oxide .
- Immunomodulatory Role :
Table 1: Reported Physiological Effects of Picolinic Acid
Clinical Insights
A comparative study indicated that lower serum levels of picolinic acid are associated with suicidal behavior in depressed patients. This suggests that picolinic acid could serve as a biomarker for suicidality rather than general depression . The study highlighted the need for further exploration into the relationship between PA levels and mental health outcomes.
Properties
CAS No. |
24472-57-9 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5-pentylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-5-9-6-7-10(11(13)14)12-8-9/h6-8H,2-5H2,1H3,(H,13,14) |
InChI Key |
BOHRWPVFCVAKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
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